1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a piperidine ring, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the piperidine ring, and the isoxazole ring, followed by their subsequent coupling.
Formation of the Triazole Ring: This can be achieved through a involving an azide and an alkyne.
Formation of the Piperidine Ring: This can be synthesized through a involving formaldehyde, a secondary amine, and a ketone.
Formation of the Isoxazole Ring: This can be synthesized through a involving a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam, while reduction of the triazole ring can lead to the formation of a dihydrotriazole.
Scientific Research Applications
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine ring can interact with hydrophobic pockets. The isoxazole ring can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring and have similar biological activities.
Piperidine Derivatives: These compounds contain a piperidine ring and are used in similar applications.
Isoxazole Derivatives: These compounds contain an isoxazole ring and have similar chemical properties.
Uniqueness
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the combination of its three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(triazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-11(4-8-16)17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNKDGXJOITMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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